molecular formula C10H9N5O B14585558 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one CAS No. 61081-68-3

4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one

Cat. No.: B14585558
CAS No.: 61081-68-3
M. Wt: 215.21 g/mol
InChI Key: AUNYEQJBJXOKJF-UHFFFAOYSA-N
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Description

4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a phenylhydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one typically involves the reaction of 4-aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid to produce 2-(4-acetylphenyl)isoindoline-1,3-dione. This intermediate is then reacted with thiosemicarbazide to afford 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(2-phenylhydrazinylidene)pyrimidin-2(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylhydrazinylidene moiety, in particular, contributes to its potential as a therapeutic agent.

Properties

CAS No.

61081-68-3

Molecular Formula

C10H9N5O

Molecular Weight

215.21 g/mol

IUPAC Name

6-amino-5-phenyldiazenyl-1H-pyrimidin-2-one

InChI

InChI=1S/C10H9N5O/c11-9-8(6-12-10(16)13-9)15-14-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,16)

InChI Key

AUNYEQJBJXOKJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(NC(=O)N=C2)N

Origin of Product

United States

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